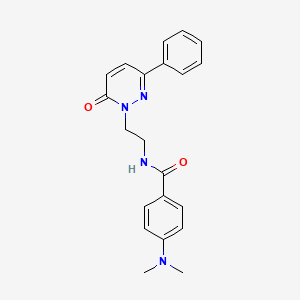

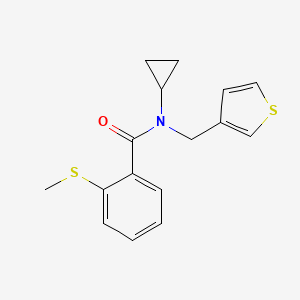

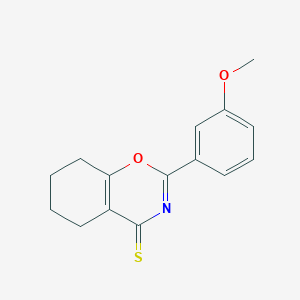

4-(dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been extensively studied for its role in regulating the nitric oxide (NO) signaling pathway, which plays a crucial role in cardiovascular and neuronal functions.

Scientific Research Applications

Cytotoxic Agents and Clinical Trials

Dimethylamino benzamide derivatives, such as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), have been studied for their potential as DNA-intercalating drugs with cytotoxic action against solid tumors. A Phase I study explored DACA's effects, identifying a maximum tolerated dose and highlighting the need for further research to optimize dosing strategies for therapeutic effectiveness (McCrystal et al., 1999; Schofield et al., 1999).

Metabolism and Pharmacokinetics

Studies on the metabolism of DACA in cancer patients undergoing clinical trials have revealed significant insights into its biotransformation and excretion patterns, emphasizing the role of urinary metabolites in understanding drug metabolism and detoxification processes (Schofield et al., 1999). Additionally, research on other related compounds has focused on their pharmacokinetic profiles to inform dosing strategies and enhance therapeutic efficacy, as seen in studies of XR5000, another topoisomerase I and II inhibitor (Propper et al., 2003).

properties

IUPAC Name |

4-(dimethylamino)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-24(2)18-10-8-17(9-11-18)21(27)22-14-15-25-20(26)13-12-19(23-25)16-6-4-3-5-7-16/h3-13H,14-15H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLKXXTXBJXFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2607175.png)

![2-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2607181.png)

![6-Cyclopropyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2607184.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2607186.png)